(E)-4,8-Dimethyl-1,3,7-nonatriene

Description

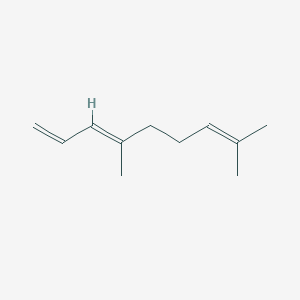

Structure

3D Structure

Properties

IUPAC Name |

(3E)-4,8-dimethylnona-1,3,7-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZREJJLWEWQM-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068685, DTXSID201304588 | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19945-61-0, 51911-82-1 | |

| Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19945-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,7-Nonatriene, 4,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dimethylnona-1,3,7-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4,8-Dimethyl-1,3,7-nonatriene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Regulation of E 4,8 Dimethyl 1,3,7 Nonatriene

Enzymatic Pathways in Terpenoid Metabolism Leading to (E)-4,8-Dimethyl-1,3,7-nonatriene

The formation of this compound is a multi-step process involving several key enzymes within the broader terpenoid metabolic network.

Role of (E)-Nerolidol as a Precursor

(E)-Nerolidol, a sesquiterpene alcohol, has been identified as a direct precursor in the biosynthesis of DMNT in various plant species, including maize, cucumber, and lima bean. nih.govresearchgate.net The conversion of (E)-nerolidol to DMNT is a critical step in the production of this herbivore-induced volatile, which serves to protect the plant from damage. mdpi.com Studies have demonstrated the direct incorporation of deuterium-labeled (E)-nerolidol into DMNT, confirming its role as an intermediate. nih.gov The formation of (E)-nerolidol itself is a key regulatory point in the pathway.

Cytochrome P450 Monooxygenases in Homoterpene Biosynthesis

The final step in the biosynthesis of DMNT, the oxidative cleavage of (E)-nerolidol, is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (P450s). researchgate.netnih.gov In Arabidopsis thaliana, the P450 enzyme CYP82G1 is responsible for the conversion of (E)-nerolidol to DMNT. researchgate.netnih.govnih.gov This enzyme exhibits narrow substrate specificity, also acting on the C20 analog (E,E)-geranyllinalool to produce the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). researchgate.netnih.gov

In maize (Zea mays), a different P450 monooxygenase, CYP92C5, has been identified to catalyze the conversion of (E)-nerolidol to DMNT through oxidative degradation. nih.govnih.gov Interestingly, the DMNT biosynthetic pathway and the specific P450 enzyme involved in maize are distinct from those found in Arabidopsis, suggesting an independent evolution of this enzymatic function. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in DMNT Biosynthesis

| Enzyme | Plant Species | Substrate | Product |

| CYP82G1 | Arabidopsis thaliana | (E)-Nerolidol | This compound (DMNT) |

| CYP92C5 | Zea mays | (E)-Nerolidol | This compound (DMNT) |

Sesquiterpene Synthases and Farnesyl Diphosphate (B83284) Conversion

The biosynthesis of the precursor (E)-nerolidol begins with farnesyl diphosphate (FDP), the universal C15 precursor of sesquiterpenes. mdpi.comnih.gov The conversion of FDP to (E)-nerolidol is catalyzed by a class of enzymes called terpene synthases (TPSs), specifically (E)-nerolidol synthases. nih.gov In maize, the terpene synthase TPS2 is a key enzyme involved in the production of (E)-nerolidol, as well as other terpene alcohols. nih.govmpg.de The activity of (E)-nerolidol synthase often increases significantly following herbivore damage, correlating with the emission of DMNT. nih.gov This indicates that the regulation of this enzyme is a crucial control point in the herbivore-induced production of DMNT.

Tissue-Specific and Inducible Biosynthetic Routes of this compound

The production of DMNT is not uniform throughout the plant and can be induced by external stimuli, highlighting its specialized role in plant defense.

Aboveground Tissue Production via Sesquiterpene and Diterpene Alcohol Breakdown

In the aboveground tissues of many plants, such as leaves and flowers, DMNT is primarily produced in response to herbivore attack. researchgate.netnih.gov This induced biosynthesis is a component of the plant's indirect defense mechanism, attracting predators and parasitoids of the attacking herbivores. The pathway in these tissues follows the conversion of farnesyl diphosphate to (E)-nerolidol by a sesquiterpene synthase, which is then converted to DMNT by a cytochrome P450 monooxygenase. researchgate.netnih.govnih.gov The expression of the genes encoding these enzymes, such as CYP82G1 in Arabidopsis, is often highly coordinated and induced by herbivory. researchgate.netnih.gov

Root Biosynthesis from Triterpene Diols

Interestingly, a different biosynthetic route for DMNT has been identified in the roots of Arabidopsis thaliana. nih.govthegoodscentscompany.com In this tissue, DMNT is not formed from the sesquiterpene alcohol (E)-nerolidol. Instead, it is produced via the degradation of a triterpene, arabidiol (B1261647). nih.gov This alternative pathway highlights the metabolic plasticity of plants and suggests that DMNT may have different or additional functions in belowground tissues. The existence of distinct biosynthetic pathways in different plant organs points to a complex regulatory network governing the production of this important signaling molecule.

Environmental and Biological Factors Influencing this compound Emission Regulation

The release of DMNT is not a constitutive process but is instead tightly regulated by a variety of external and internal cues. These factors ensure that the compound is produced and emitted when it is most needed for the plant's survival and reproductive success.

Herbivore-Induced Volatile Emissions

One of the most well-documented triggers for DMNT emission is herbivore attack. pherobank.com Numerous studies have demonstrated that feeding by insects, such as caterpillars and aphids, induces a significant increase in the release of this volatile. pherobank.comresearchgate.net For instance, in sweet potato (Ipomoea batatas), feeding by Spodoptera littoralis larvae leads to a marked upregulation of DMNT emission compared to undamaged or mechanically wounded plants. researchgate.net Similarly, cotton plants subjected to feeding by the beet armyworm (Spodoptera exigua) exhibit a significant increase in the emission of DMNT, along with other terpenoids like α-pinene and (E)-β-ocimene. researchgate.net This response is not limited to leaf-chewing herbivores; aphid damage has also been shown to trigger DMNT production in several plant species. pherobank.com

The induction of DMNT is a key component of the plant's indirect defense mechanism. By releasing this volatile, the plant attracts natural enemies of the herbivores, such as parasitic wasps and predatory mites, which then help to reduce the herbivore pressure. pherobank.comnih.gov For example, the predatory mite Phytoseiulus persimilis is attracted to the blend of volatiles, including DMNT, released by plants under attack. pherobank.com

| Plant Species | Herbivore | Effect on DMNT Emission | Reference |

| Zea mays (Maize) | Spodoptera exigua (Beet armyworm) | Induced emission | nih.gov |

| Ipomoea batatas (Sweet Potato) | Spodoptera littoralis | Upregulated emission | researchgate.net |

| Gossypium hirsutum (Cotton) | Spodoptera exigua (Beet armyworm) | Increased emission | researchgate.net |

| Various | Aphids | Induced production | pherobank.com |

| Arabidopsis thaliana | Plutella xylostella (Diamondback moth) | Induced emission | researchgate.net |

| Cucumis sativus (Cucumber) | Tetranychus urticae (Two-spotted spider mite) | Induced emission | ebi.ac.uk |

| Phaseolus lunatus (Lima Bean) | Tetranychus urticae (Two-spotted spider mite) | Induced emission | ebi.ac.uk |

Induction by Pathogen Infection

While the role of DMNT in response to herbivory is well-established, evidence also suggests its induction by pathogen infection. Research on Arabidopsis thaliana has revealed an alternative biosynthetic pathway for DMNT formation in the roots following pathogen attack. thegoodscentscompany.com This indicates that DMNT may also play a role in the plant's defense against microbial pathogens, although this area requires further investigation to fully elucidate the mechanisms and ecological significance.

Hormonal Signaling Pathways (e.g., Jasmonic Acid, cis-Jasmone)

The production of DMNT is intricately linked to plant hormonal signaling pathways, with jasmonic acid (JA) and its derivatives playing a central role. Jasmonic acid is a key regulator of plant defense responses to herbivory. nih.gov Application of exogenous methyl jasmonate (MeJA) to cotton plants has been shown to induce the emission of a similar blend of volatiles, including DMNT, as observed during actual herbivore feeding. researchgate.net This demonstrates that the jasmonate signaling cascade is sufficient to trigger DMNT biosynthesis.

In tomato plants, the emission of several herbivore-induced terpenes, including DMNT, is dependent on the octadecanoid signaling pathway, from which jasmonic acid is derived. nih.gov Studies on lima bean leaves have also established that jasmonate precursors and JA itself can induce the emission of DMNT. nih.gov

Another related signaling molecule, cis-jasmone, has been identified as an elicitor of plant defense responses. chemfaces.com While structurally similar to methyl jasmonate, cis-jasmone appears to operate through a distinct signaling pathway. chemfaces.com Application of cis-jasmone vapor to intact bean plants induced the production of volatile compounds, including (E)-β-ocimene, which is often co-emitted with DMNT. chemfaces.com This suggests that cis-jasmone can prime or induce plant defenses, potentially including the biosynthesis of DMNT, providing a long-lasting protective effect. chemfaces.com

| Signaling Molecule | Plant Species | Effect on DMNT or Related Volatiles | Reference |

| Methyl Jasmonate | Gossypium hirsutum (Cotton) | Induced DMNT emission | researchgate.net |

| Jasmonic Acid | Lycopersicon esculentum (Tomato) | Regulates DMNT emission | nih.gov |

| Jasmonic Acid | Phaseolus lunatus (Lima Bean) | Induced DMNT emission | nih.gov |

| cis-Jasmone | Phaseolus vulgaris (Bean) | Induced production of defense-related volatiles | chemfaces.com |

Phenological Stage-Dependent Emission

The emission of DMNT is not constant throughout the life of a plant but can vary depending on its developmental, or phenological, stage. In Arabidopsis thaliana, the enzyme responsible for DMNT biosynthesis, CYP82G1, is constitutively expressed in the stems and inflorescences. nih.gov This suggests a role for DMNT in floral scent, contributing to the attraction of pollinators. nih.gov The presence of DMNT as a common floral odor constituent in night-scented flowers further supports this hypothesis. nih.gov This stage-dependent emission highlights the dual role of DMNT in both defense and reproduction, with its production being spatially and temporally regulated to meet the specific needs of the plant at different points in its life cycle.

Biotic Stressors and Elicitors

Beyond direct herbivory and pathogen infection, a broader range of biotic stressors and elicitors can influence DMNT production. Elicitors are compounds that trigger a defense response in plants. nih.govnih.gov These can be derived from the herbivores themselves, such as components in their oral secretions, or from the damaged plant tissue. For example, inceptin, an elicitor found in the oral secretions of the fall armyworm (Spodoptera frugiperda), can induce the release of volatiles in cowpea seedlings that attract conspecific neonates. thegoodscentscompany.com

Furthermore, the application of external biotic elicitors, such as extracts from fungi or yeast, has been shown to enhance the production of various secondary metabolites in plant cell cultures. nih.govmdpi.com While direct studies on the effect of a wide range of biotic elicitors on DMNT production are ongoing, the established role of jasmonic acid and other signaling molecules suggests that various biotic stressors that activate these pathways would likely lead to an increase in DMNT emission. This is part of a general strategy where plants perceive a potential threat and preemptively bolster their chemical defenses. mdpi.com

Ecological Functions and Interkingdom Signaling of E 4,8 Dimethyl 1,3,7 Nonatriene

Role in Plant Indirect Defense Mechanisms

One of the most well-documented roles of DMNT is in the indirect defense of plants. This strategy involves the plant releasing specific volatile cues after being damaged by herbivores. These chemical signals, including DMNT, act as a "cry for help," recruiting natural enemies of the attacking herbivores, a phenomenon that exemplifies a tritrophic interaction involving the plant, the herbivore, and the herbivore's natural enemy. nih.gov The emission of DMNT is not a passive result of tissue damage but an active, de novo synthesis process initiated by the plant, making it a reliable indicator of herbivore presence.

DMNT functions as a synomone, a type of semiochemical where the interaction benefits both the emitter (the plant) and the receiver (the natural enemy of the herbivore). By releasing DMNT, the plant attracts carnivorous arthropods that prey upon or parasitize the herbivores, thereby reducing the damage to the plant. nih.gov

The predatory mite Phytoseiulus persimilis is a natural enemy of the two-spotted spider mite, Tetranychus urticae, a common agricultural pest. Research has demonstrated that P. persimilis is attracted to the blend of volatiles released by plants infested with spider mites, with DMNT being a key component of this attractive blend. nih.gov These predatory mites rely heavily on such herbivore-induced plant volatiles to locate their prey. frontiersin.org While DMNT is a significant attractant, some studies indicate that its effect is strongest when part of a complex mixture of compounds. For instance, the attraction of P. persimilis is enhanced when DMNT is present with other volatiles such as (E)- and (Z)-β-ocimene, suggesting a synergistic effect where the blend is more potent than the individual components. nih.gov In some cases, the attraction to DMNT alone can be weak, and the predatory mites may need to learn to associate the odor mixture with the presence of prey. researchgate.netnih.gov

| Natural Enemy | Attractant(s) | Research Findings |

| Phytoseiulus persimilis (Predatory Mite) | (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT), often in a blend with other volatiles like β-ocimene. | Attracted to DMNT as part of the volatile blend from spider mite-infested plants. nih.gov The full blend of herbivore-induced plant volatiles is often more attractive than individual compounds alone. nih.gov Synergy with other compounds like (E)- and (Z)-β-ocimene enhances attraction. nih.gov |

Parasitoid wasps are another group of natural enemies that utilize DMNT as a cue to locate their hosts. For example, the parasitoid wasp Cotesia marginiventris is drawn to maize plants that are releasing DMNT in response to feeding by lepidopteran larvae. nih.gov This chemical signal guides the wasps to their hosts, leading to parasitization and a reduction in the herbivore population. While direct studies linking Cotesia chilonis to DMNT are limited, the broader role of DMNT in attracting parasitoids to their herbivorous hosts is a well-established principle in chemical ecology.

| Natural Enemy | Attractant(s) | Research Findings |

| Cotesia marginiventris (Parasitoid Wasp) | This compound (DMNT) | Attracted to DMNT emitted by herbivore-damaged plants, which helps them locate their lepidopteran hosts. nih.gov |

The common green lacewing, Chrysoperla carnea, is a generalist predator whose larvae are voracious consumers of aphids and other soft-bodied insects. Adult lacewings, which feed on nectar and pollen, are guided to suitable oviposition (egg-laying) sites by the scent of herbivore colonies and the associated herbivore-induced plant volatiles. The presence of DMNT in the volatile blend signals a promising environment with an ample food source for their offspring. nih.gov

DMNT also plays a critical role in plant-plant communication, acting as an airborne signal that can induce defense responses in nearby, undamaged plants. When a plant releases DMNT due to herbivore attack, neighboring plants can perceive these chemical cues. This perception can lead to the priming of their own defense systems. nih.gov Priming prepares the plant for a potential future attack, allowing for a more rapid and robust defense response when it occurs.

This phenomenon has been observed in various plant species:

In sweet potato (Ipomoea batatas), exposure to DMNT was sufficient to systemically induce the activity of defensive Sporamin protease inhibitors in neighboring plants, a response that is independent of jasmonic acid. This induced defense made the plants more resistant to herbivory, as demonstrated by the reduced weight gain of Spodoptera larvae feeding on DMNT-exposed plants.

Similarly, in tea plants (Camellia sinensis), DMNT emitted from herbivore-attacked plants was found to induce the accumulation of jasmonic acid (JA) in neighboring intact plants. This increase in JA promotes the resistance of these plants to herbivorous insects.

This inter-plant communication can result in a heightened state of defense across a plant population, showcasing a sophisticated, community-level defensive strategy mediated by a single volatile compound.

| Plant Species | Effect of DMNT on Neighboring Plants | Defense Mechanism |

| Sweet Potato (Ipomoea batatas) | Induces systemic anti-herbivore defenses. | Triggers the synthesis of the protease inhibitor and storage protein sporamin, which is toxic to chewing pests. |

| Tea Plant (Camellia sinensis) | Triggers plant resistance. | Induces the accumulation of jasmonic acid (JA), which promotes resistance to herbivorous insects. |

Beyond its role in attracting natural enemies and warning neighboring plants, DMNT can also function as a direct defense against herbivores. nih.gov Research has shown that DMNT can have repellent and even toxic effects on certain insect pests.

A notable example is the defense against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops. Studies on Arabidopsis thaliana plants engineered to overexpress the enzyme responsible for DMNT biosynthesis showed significant resistance to P. xylostella. Further investigation revealed that DMNT directly harms the larvae in several ways:

Repellency: P. xylostella larvae can sense and are actively repelled by DMNT.

Toxicity: Treatment with DMNT leads to a lower survival rate for the larvae.

Physiological Disruption: DMNT severely damages the peritrophic matrix (PM), a protective layer lining the midgut of the insect. This disruption of the PM, a critical barrier for food digestion and protection from pathogens, is a key mechanism of its direct toxicity.

Growth Inhibition: Larvae that feed on plants treated with DMNT show significantly inhibited growth and reduced pupation rates. In sweet potato, larvae feeding on cultivars exposed to DMNT also gained significantly less weight.

These findings highlight that DMNT is not just a signal but also a direct chemical weapon in the plant's defensive arsenal.

| Herbivore | Direct Effect of DMNT | Mechanism of Action |

| Plutella xylostella (Diamondback Moth) | Repels and kills larvae; inhibits growth and reduces pupation. | Disrupts the peritrophic matrix (PM) in the larval midgut. |

| Spodoptera species | Reduces larval weight gain. | Increased production of defensive compounds (e.g., sporamin) in the plant. |

Attraction of Natural Enemies of Herbivores (Synomones)

Influence on Herbivore Behavior

DMNT directly affects the behavior and physiology of herbivorous insects, serving as a key component of a plant's direct defense strategy.

Repellency and Deterrence

DMNT exhibits direct defensive properties by repelling or deterring herbivores from feeding and laying eggs. researchgate.net Studies have shown that DMNT can repel larvae of the diamondback moth, Plutella xylostella. elifesciences.orgnih.govresearchgate.net Beyond its repellent effect on larvae, the compound also deters female insects from ovipositing on the plant, a critical defense mechanism that prevents future generations of herbivores from causing damage. For instance, research has demonstrated that DMNT can reduce the number of egg masses laid by the fall armyworm, Spodoptera frugiperda.

| Herbivore Species | Effect of this compound |

| Plutella xylostella (Diamondback moth) | Larvae are repelled by the compound. elifesciences.orgnih.govresearchgate.net |

| Spodoptera frugiperda (Fall armyworm) | Deters females from laying eggs. |

Host Plant Location and Discrimination

While often acting as a repellent, DMNT's role in host plant selection can be complex. Phytophagous insects utilize a variety of plant volatiles as chemical cues to identify and locate suitable hosts. researchgate.net Interestingly, in some contexts, DMNT can act as an attractant for herbivores. Research on maize has shown that the Asian corn borer (Ostrinia furnacalis) exhibits a preference for maize plants that are already infested with its larvae, a behavior mediated by the emission of DMNT and another terpenoid, TMTT. researchgate.net This suggests that in certain plant-herbivore systems, DMNT may signal a suitable, previously colonized host rather than deterring attack. researchgate.net

Disruption of Insect Midgut Physiology

DMNT can act as a direct toxin to herbivores by severely compromising their midgut function. elifesciences.org In larvae of the diamondback moth, Plutella xylostella, DMNT has been shown to cause significant damage to the peritrophic matrix, a crucial physical barrier that separates food and pathogens from the midgut wall cells. elifesciences.orgresearchgate.net This disruption is achieved by repressing the expression of mucin-like genes, such as PxMucin, which are essential for the structural integrity of the peritrophic matrix. elifesciences.org Furthermore, DMNT treatment can alter the abundance of microbiota populations in the insect's midgut, ultimately leading to high larval mortality. elifesciences.orgresearchgate.net Exposure to DMNT results in reduced forage intake, inhibited growth, lower survival rates, and decreased pupation in P. xylostella larvae. elifesciences.orgresearchgate.net

| Affected Insect | Physiological Impact of this compound | Mechanism |

| Plutella xylostella | Damages the peritrophic matrix (PM) barrier in the midgut. elifesciences.orgresearchgate.net | Represses the expression of the mucin-like gene PxMucin. elifesciences.org |

| Plutella xylostella | Alters the abundance of midgut microbiota. elifesciences.orgresearchgate.net | Leads to increased larval mortality. elifesciences.org |

| Plutella xylostella | Lowers forage intake, inhibits growth, and reduces pupation. elifesciences.orgresearchgate.net | Direct toxic effects following ingestion. elifesciences.org |

Interspecies and Intraspecies Communication Dynamics

As an airborne chemical signal, DMNT is a key mediator of communication between plants and between plants and insects, facilitating complex ecological interactions.

Plant-Plant Communication

DMNT functions as an important signaling molecule in plant-plant communication, allowing plants to warn their neighbors of impending herbivore threats. nih.gov When a plant is damaged by herbivores, the DMNT it releases can be detected by nearby, undamaged plants. This "eavesdropping" allows the receiving plants to prime or fully activate their own defense systems in anticipation of an attack.

This phenomenon has been observed in several plant species. For example, DMNT released from damaged sweet potato (Ipomoea batatas) and tea plants (Camellia sinensis) induces defense responses in neighboring conspecifics. elifesciences.orgnih.govresearchgate.net In sweet potato, this communication triggers a systemic, jasmonic acid-independent defense pathway, leading to the production of sporamin, a protease inhibitor that is toxic to chewing pests. elifesciences.orgnih.gov Similarly, in tea plants, airborne DMNT from herbivore-attacked plants induces the accumulation of jasmonic acid in neighboring plants, enhancing their resistance to herbivores. nih.gov However, the effectiveness of this communication can be hindered by environmental factors such as ozone pollution, which can rapidly degrade DMNT in the air. nih.gov

| Responding Plant Species | Observed Response to this compound | Defense Pathway |

| Sweet Potato (Ipomoea batatas) | Induces the synthesis of the protease inhibitor sporamin. elifesciences.orgnih.gov | Jasmonic acid (JA)-independent. elifesciences.orgnih.gov |

| Tea (Camellia sinensis) | Induces accumulation of jasmonic acid. researchgate.netnih.gov | Jasmonic acid (JA)-dependent. nih.gov |

| Lima Bean (Phaseolus lunatus) | Enhances the expression of defense-related genes. nih.gov | Not specified. |

Plant-Insect Signaling

One of the most well-documented roles of DMNT is in plant-insect signaling, where it acts as a synomone—a chemical signal that benefits both the emitter (the plant) and the receiver (a natural enemy of the herbivore). By releasing DMNT, herbivore-damaged plants send out a "cry for help" that attracts predators and parasitoids, which then attack the herbivores, thereby reducing pest pressure on the plant. researchgate.net

This indirect defense mechanism has been documented in numerous systems. DMNT is a known attractant for a variety of beneficial insects. pherobank.com For instance, the predatory mite Phytoseiulus persimilis is attracted to a blend of volatiles that includes DMNT. researchgate.net Other generalist predators, such as the predatory bugs Orius tristicolor and Geocoris pallens, are also guided to their prey by the chemical signals released from infested plants, including DMNT. Parasitic wasps, such as Cotesia marginiventris, which lay their eggs in caterpillars, also use DMNT as a cue to locate their hosts. researchgate.netpherobank.com

| Attracted Insect Species | Trophic Level | Role |

| Phytoseiulus persimilis | Predator | Predatory mite that feeds on herbivorous mites. researchgate.netpherobank.com |

| Cotesia marginiventris | Parasitoid | Parasitic wasp that attacks caterpillars. researchgate.netpherobank.com |

| Orius tristicolor | Predator | Generalist predatory bug. |

| Geocoris pallens | Predator | Generalist predatory bug. |

| Myllocerinus aurolineatus | Herbivore | Tea weevil. pherobank.com |

| Cydia pomonella | Herbivore | Codling moth. pherobank.com |

Isomer-Specific Activity in Ecological Interactions [(E)- vs. (Z)-DMNT]

Currently, there is no available scientific data from comparative studies to detail the distinct ecological roles or activities of the (E) and (Z) isomers of 4,8-Dimethyl-1,3,7-nonatriene. Research has concentrated almost exclusively on the (E)-isomer.

The Predominance of (E)-DMNT in Research

(E)-DMNT is consistently identified as the naturally produced isomer when plants respond to herbivore attacks. researchgate.net It functions as a crucial "info-chemical" in various ecological contexts.

Key Ecological Functions of (E)-DMNT:

Direct Defense: Plants release (E)-DMNT to directly deter herbivores. Studies have shown that this volatile compound can repel and even prove lethal to certain insect larvae, such as the major agricultural pest Plutella xylostella. researchgate.netelifesciences.org The compound is reported to disrupt the peritrophic matrix in the insect's midgut, leading to increased mortality. elifesciences.org

Indirect Defense: A primary role of (E)-DMNT is the attraction of natural enemies of the attacking herbivores, a process known as "indirect defense." This tritrophic interaction involves the plant releasing the volatile, which then acts as a chemical cue for predators and parasitoids to locate their prey. researchgate.net

Plant-Plant Communication: (E)-DMNT is a key signaling molecule in communication between plants. When a plant is attacked by herbivores, the (E)-DMNT it releases can be perceived by neighboring plants. researchgate.net This airborne signal can prime or induce defense responses in the receiving plants, preparing them for a potential future attack. For example, in sweet potato and tea plants, (E)-DMNT has been shown to trigger the production of defense-related compounds in nearby, undamaged plants. researchgate.net

The overwhelming focus on (E)-DMNT in scientific literature means that the potential ecological activities of (Z)-DMNT, whether synergistic, antagonistic, or inert in comparison to its (E) counterpart, remain unknown. Without dedicated studies that utilize both isomers in behavioral and physiological assays, a scientifically accurate comparison is not possible.

Data on Isomer-Specific Activity

Due to the lack of research in this specific area, no data tables comparing the ecological functions of (E)-DMNT and (Z)-DMNT can be generated.

Molecular Mechanisms of Action of E 4,8 Dimethyl 1,3,7 Nonatriene

Interaction with Insect Olfactory Receptors and Signaling Pathways

DMNT serves as a crucial semiochemical, a chemical signal that mediates interactions between organisms. nih.gov It influences the behavior of various insects by interacting with their olfactory systems. The detection of such volatile chemical signals in insects is primarily handled by two large families of receptor proteins located in the olfactory sensory neurons: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). nih.govnih.gov These receptors form ligand-gated ion channels that, upon binding with a specific odorant like DMNT, trigger a signaling cascade resulting in a behavioral response. nih.govresearchgate.net

While the precise receptor proteins that bind DMNT have not been fully elucidated across all insect species, the behavioral outcomes of this interaction are well-documented. For herbivorous insects, DMNT often acts as a repellent. For instance, larvae of the diamondback moth, Plutella xylostella, can sense DMNT and are repelled by it. nih.gov Research has also shown that DMNT can suppress mating and oviposition in the Egyptian cotton leafworm, Spodoptera littoralis. mdpi.com

Conversely, for the natural enemies of herbivores, DMNT can function as an attractant, or kairomone. This is a key component of indirect plant defense, where the plant releases volatiles to recruit predators and parasitoids of the attacking herbivores. researchgate.net For example, genetically modified cotton plants engineered to emit higher levels of DMNT were more attractive to the parasitoid Peristenus spretus, a natural enemy of the mirid bug Apolygus lucorum. nih.gov This attraction to DMNT helps predatory and parasitic insects locate their prey more efficiently. pherobank.com

Table 1: Observed Behavioral Effects of DMNT on Various Insect Species

| Insect Species | Role of DMNT | Observed Effect | Reference(s) |

|---|---|---|---|

| Plutella xylostella (Diamondback Moth) | Repellent | Larvae are repelled from the source. | nih.gov |

| Spodoptera littoralis (Egyptian Cotton Leafworm) | Suppressor | Suppresses mating and oviposition behaviors. | mdpi.com |

| Apolygus lucorum (Mirid Bug) | Attractant | Attracts the pest to the plant, creating a potential "ecological trap". | nih.gov |

| Peristenus spretus (Parasitoid Wasp) | Kairomone (Attractant) | Attracts the parasitoid to its host (A. lucorum). | nih.gov |

Impact on Insect Physiological Processes (e.g., Peritrophic Matrix Integrity)

Beyond its role in olfactory signaling, DMNT has a direct and lethal impact on the physiological processes of certain insects. A primary example is its effect on the integrity of the peritrophic matrix (PM) in the midgut of Plutella xylostella larvae. nih.govnih.gov The PM is a critical barrier composed of chitin (B13524) and proteins that separates ingested food from the midgut epithelium, protecting the insect from abrasive food particles and pathogens. nih.govnih.gov

Research has demonstrated that DMNT can severely damage this protective barrier. nih.govnih.govelifesciences.org The molecular mechanism behind this disruption involves the repression of a key gene, PxMucin, in the midgut cells. nih.govelifesciences.org Mucin proteins are essential for the structural integrity of the peritrophic matrix. By downregulating the expression of PxMucin, DMNT leads to a compromised and ruptured PM. nih.gov

Interestingly, this process is not solely dependent on the direct action of DMNT. The midgut microbiota of the insect is essential for this DMNT-induced toxicity. nih.govnih.govelifesciences.org Studies have shown that DMNT exposure significantly alters the composition of the midgut microbial community, and these microbes are required for the lethal effects of DMNT to manifest. nih.gov This suggests a synergistic interaction between the chemical compound and the insect's native gut bacteria, which collectively lead to the breakdown of the PM, and ultimately, the death of the insect larva. nih.govelifesciences.org

Table 2: Research Findings on DMNT's Impact on Plutella xylostella Physiology

| Finding | Description | Implication | Reference(s) |

|---|---|---|---|

| PM Damage | DMNT treatment causes severe damage to the peritrophic matrix (PM). | Disruption of a key physical barrier in the insect midgut. | nih.govnih.govelifesciences.org |

| Gene Repression | DMNT represses the expression of the PxMucin gene in midgut cells. | Weakens the structural integrity of the PM, leading to rupture. | nih.govelifesciences.org |

| Microbiota Role | The midgut microbiota is essential for DMNT-induced mortality. | DMNT's lethal effect is assisted by the insect's own gut bacteria. | nih.govnih.govelifesciences.org |

Modulation of Plant Defense Signaling Pathways

DMNT is a significant signaling molecule in plant-plant communication, acting as an airborne warning signal. oup.com When a plant is attacked by herbivores, it releases a blend of volatiles, often including DMNT. proquest.com Neighboring plants can perceive these airborne cues, which in turn primes or induces their own defense systems, even before they are attacked themselves. oup.com

A notable characteristic of DMNT-induced defense is that it can operate via a jasmonic acid (JA)-independent signaling pathway. nih.govelifesciences.org The JA pathway is a major signaling cascade in plants that regulates defenses against chewing herbivores. The ability of DMNT to trigger defenses without relying on this pathway highlights the complexity and redundancy of plant defense networks.

In sweet potato (Ipomoea batatas), for instance, herbivory leads to the emission of DMNT. proquest.com When neighboring, undamaged sweet potato plants are exposed to this volatile, they are induced to systemically produce sporamin, a protein that acts as a protease inhibitor and is toxic to chewing pests. nih.govelifesciences.orgresearchgate.net This response makes the receiving plant less palatable and more resistant to future herbivore attacks. Similar responses have been observed in other plant species, such as tea (Camellia sinensis), indicating that this is a conserved mechanism. nih.govelifesciences.org

Table 3: DMNT's Role in Modulating Plant Defense

| Plant Species | Trigger | DMNT-Induced Response | Signaling Pathway | Reference(s) |

|---|---|---|---|---|

| Sweet Potato (Ipomoea batatas) | Herbivory on neighboring plant | Systemic induction of the protease inhibitor sporamin. | Jasmonic Acid (JA)-independent | nih.govelifesciences.orgproquest.comresearchgate.net |

| Tea (Camellia sinensis) | Herbivory on neighboring plant | Induction of anti-herbivore defenses. | Jasmonic Acid (JA)-independent | nih.govelifesciences.org |

Synthetic Methodologies for E 4,8 Dimethyl 1,3,7 Nonatriene

Laboratory Synthesis Routes

The laboratory synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene can be achieved through various methods, including the degradation of larger molecules and construction from smaller precursor molecules.

Oxidative Cleavage of Larger Terpenoids

A primary route to this compound in laboratory settings involves the oxidative cleavage of the C16 homoterpene, (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). This process mimics the biosynthetic pathway observed in some plants. Stable isotope labeling studies have demonstrated that the biosynthesis of this compound can begin with farnesyl diphosphate (B83284) (FDP), which is first converted to the intermediate (E)-nerolidol and subsequently undergoes oxidative degradation to form the final product. nih.gov Similarly, geranylgeranyl diphosphate (GGPP) can be transformed into (E,E)-geranyllinalool, which then undergoes oxidative cleavage to produce TMTT, a precursor for this compound. nih.gov

Synthesis from Terpenoid Precursors

This compound can be synthesized from various terpenoid precursors. One of the key precursors is (E)-nerolidol, a sesquiterpene alcohol. nih.gov The synthesis involves the conversion of this C15 alcohol to the C11 homoterpene. The biosynthesis of terpenoids, in general, starts from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) or the 2C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov These precursors then form larger isoprenyl diphosphates like farnesyl diphosphate (FPP), which serves as a direct precursor for sesquiterpenes like (E)-nerolidol. nih.gov

Specific Reaction Conditions and Reagents

Several specific reaction conditions and reagents have been reported for the synthesis of this compound and related 1,3-dienes. These include:

Double metal catalysis: This method is used in cross-coupling reactions for the stereo- and regioselective synthesis of trisubstituted olefins. pherobase.com

From allyl sulfides and allyl sulfones: A synthesis of 1,3-dienes using tri-n-butylstannylmethyl iodide has been developed. pherobase.com

Carbonyl methylenation: Effective methods for carbonyl methylenation utilize reagents like CH2I2-Zn-Me3Al and CH2Br2-Zn-TiCl4 systems. pherobase.com

A schematic for the synthesis of this compound is available, though specific details of the reaction steps are proprietary. researchgate.net

Stereoselective Synthesis Approaches

The stereochemistry of the double bonds in this compound is crucial for its chemical identity and biological activity. The "(E)" designation signifies that the substituents around the C3-C4 double bond are in a trans configuration. cymitquimica.com Achieving this specific stereoisomer requires stereoselective synthesis methods. One approach involves the use of terpene synthase (TPS) enzymes, which can generate a diverse array of terpenes with specific stereochemistry through cyclization and rearrangement reactions. nih.gov

Chemoenzymatic and Biotechnological Production Approaches

Chemoenzymatic and biotechnological methods offer alternative and potentially more sustainable routes for the production of this compound. These approaches leverage the power of enzymes and microorganisms to carry out specific chemical transformations.

In plants, the biosynthesis of this compound is often induced by herbivory. ebi.ac.uk For instance, the feeding of the two-spotted spider mite on cucumber and lima bean leaves induces the activity of a (3S)-(E)-nerolidol synthase, which is a key regulatory enzyme in the production of this compound. ebi.ac.uk This enzyme catalyzes the formation of (3S)-(E)-nerolidol from farnesyl diphosphate. ebi.ac.uk

The oxidative conversion of terpenoid alcohols to homoterpenes is often mediated by cytochrome P450 oxygenases (CYP450s). nih.gov For example, the CYP82G1 enzyme in Arabidopsis thaliana is known to catalyze the oxidative conversion of (E,E)-geranyllinalool to TMTT. nih.gov Similar enzymatic mechanisms are believed to be involved in the conversion of (E)-nerolidol to this compound.

Analytical Methodologies in E 4,8 Dimethyl 1,3,7 Nonatriene Research

Extraction Techniques for Plant Volatiles

Isolating volatile organic compounds (VOCs) like DMNT from plant tissues is the foundational step for analysis. Headspace solid-phase microextraction (HS-SPME) is a predominant technique used for this purpose. mdpi.com HS-SPME is favored for its solvent-free nature, ease of automation, and the small sample sizes required, making it ideal for the high-throughput screening of plant populations. mdpi.com

In this method, a fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen®/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above a plant sample. mdpi.com The volatile compounds, including DMNT, adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph for separation and analysis. mdpi.com This technique allows for the analysis of volatiles released by plants in response to stimuli like herbivore damage. researchgate.net

Chromatographic Separation Techniques

Once extracted, complex mixtures of plant volatiles must be separated to identify and quantify individual components like DMNT. Gas chromatography is the primary method for this separation.

Gas chromatography (GC) separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. mdpi.com In the analysis of DMNT, different types of columns are used, primarily categorized as non-polar and polar. The choice of column affects the retention time of the compound. Retention Index (RI) is a standardized measure used to identify compounds in GC.

The NIST Chemistry WebBook provides extensive data on the retention indices of DMNT on various GC columns, which is critical for its identification in complex volatile blends. nist.govnist.gov For example, on a non-polar SLB-5ms column, the retention index for DMNT has been reported as 1113. nist.gov On a polar Supelcowax-10 column, a retention index of 1314 has been recorded. nist.gov

Table 1: Gas Chromatography Retention Indices for (E)-4,8-Dimethyl-1,3,7-nonatriene

| Column Type | Active Phase | Retention Index (RI) | Reference |

|---|---|---|---|

| Non-polar | SLB-5ms | 1113 | nist.gov |

| Non-polar | SLB-5ms | 1116 | nist.gov |

| Polar | Supelcowax-10 | 1314 | nist.gov |

| Polar | CP-Sil 8 ms | Not specified | mdpi.com |

For definitive identification, gas chromatography is frequently coupled with mass spectrometry (GC-MS). mdpi.comresearchgate.net As separated compounds elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic patterns. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound in complex plant volatile mixtures. researchgate.netresearchgate.net HS-SPME coupled with GC-MS is a powerful and widely used workflow for analyzing plant volatiles, including DMNT, in various research contexts, such as breeding and metabolomics. mdpi.com

Electroantennography for Insect Olfactory Responses

To determine if an insect can detect DMNT, researchers employ electroantennography (EAG). This technique measures the average electrical response of an insect's antenna to a specific volatile compound. mdpi.com An antenna, the primary olfactory organ for many insects, is carefully excised and mounted between two electrodes. A puff of air containing a known concentration of the volatile, such as DMNT, is passed over the antenna. If the olfactory receptor neurons on the antenna are stimulated by the compound, a change in electrical potential (a depolarization) is generated. mdpi.com This response is recorded and quantified. EAG is a crucial tool for screening which compounds in a plant's volatile profile are physiologically active and perceived by a particular insect species. mdpi.compherobank.com For instance, EAG has been used to show that codling moths (Cydia pomonella) have antennal responses to DMNT. researchgate.net

Bioassays for Behavioral Responses (e.g., Y-tube Olfactometers)

While EAG confirms that an insect can smell a compound, it does not reveal the behavioral response (attraction, repulsion, or indifference). To investigate this, researchers use behavioral bioassays, with the Y-tube olfactometer being a common apparatus. science.govnih.govresearchgate.net

A Y-tube olfactometer consists of a Y-shaped glass tube. A controlled, purified airflow is passed through each of the two arms. researchgate.net One arm receives air containing the test odor (e.g., DMNT), while the other receives clean air as a control. An insect is released at the base of the "Y," and its choice to move upwind into one of the arms is observed and recorded. nih.govresearchgate.net A statistically significant preference for the arm containing DMNT would indicate that the compound is an attractant, while a significant avoidance would suggest it is a repellent. science.govnih.gov Such assays have been instrumental in demonstrating that DMNT can act as a repellent for pests like the diamondback moth (Plutella xylostella) and as an attractant for the codling moth (Cydia pomonella). researchgate.netnih.gov

Table 2: Summary of Analytical Methodologies and Their Applications in DMNT Research

| Methodology | Principle | Primary Application in DMNT Research | Example Finding |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds onto a coated fiber from the headspace of a sample. | Solvent-free extraction of DMNT from plant tissues for GC analysis. mdpi.com | Used to collect volatiles from herbivore-damaged sweet potato plants. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatiles based on physicochemical properties followed by detection and identification based on mass-to-charge ratio. | Separation, identification, and quantification of DMNT within a complex blend of plant volatiles. mdpi.comresearchgate.net | Confirmed the emission of DMNT from maize seedlings infested with Asian corn borer. researchgate.net |

| Electroantennography (EAG) | Measures the electrical output from an insect antenna in response to an odor stimulus. | Screening for insect olfactory sensitivity to DMNT. mdpi.com | Demonstrated that codling moth antennae are responsive to DMNT. researchgate.net |

| Y-tube Olfactometer Bioassay | Assesses an insect's behavioral choice between two different odor streams. | Determining the attractive or repellent nature of DMNT to a specific insect. science.govnih.gov | Showed that DMNT repels Plutella xylostella larvae. nih.govelifesciences.org |

Research Applications and Biotechnological Potential of E 4,8 Dimethyl 1,3,7 Nonatriene

Development of Semiochemical-Based Pest Management Strategies

The manipulation of insect behavior through chemical cues is a cornerstone of modern integrated pest management (IPM). DMNT, with its distinct signaling properties, is a valuable tool in the development of such strategies.

Lures for Pest Monitoring and Control

DMNT has been identified as an attractant for several insect species, making it a useful component in lures for monitoring and controlling pest populations. pherobank.com For instance, it is known to attract the tea weevil (Myllocerinus aurolineatus) and the predatory mite Phytoseiulus persimilis. pherobank.comthegoodscentscompany.com In studies on the codling moth (Cydia pomonella), a significant pest of fruit crops, DMNT has shown potential as a lure component. oup.comoup.com While not as effective as some other attractants when used alone in field traps, its inclusion in blends has demonstrated significant promise. oup.comoup.com

Synergistic Effects with Other Semiochemicals (e.g., Acetic Acid, Linalool Oxide)

The effectiveness of DMNT as a pest attractant can be significantly enhanced when used in combination with other semiochemicals. This synergistic effect has been particularly well-documented in the context of codling moth management.

| Combination | Target Pest | Observed Effect |

| DMNT + Acetic Acid | Codling Moth (Cydia pomonella) | Significantly increased catch of both male and female moths in flight tunnel and field trials compared to either compound alone. oup.comoup.comresearchgate.net |

| DMNT + Acetic Acid + Linalool Oxide | Tortricid Moths | Linalool oxide was evaluated as an additional attractant to the synergistic blend of pear ester, acetic acid, and DMNT. researchgate.net |

Laboratory and field studies have demonstrated that combining DMNT with acetic acid creates a potent lure for both male and female codling moths. oup.comoup.com In flight tunnel assays, traps baited with this combination caught significantly more moths of both sexes than unbaited traps or traps baited with DMNT alone. oup.comresearchgate.net Field trials in apple orchards confirmed these findings, with the combination lure capturing significantly more moths than either DMNT or acetic acid used individually. oup.comoup.com Interestingly, a high percentage (60-75%) of the moths captured in traps baited with DMNT plus acetic acid were females, which is particularly valuable for population control. oup.com

"Push-Pull" Strategies in Integrated Pest Management

"Push-pull" strategies are an advanced form of pest control that involves behaviorally manipulating pests and their natural enemies. annualreviews.orgresearchgate.net These strategies utilize a combination of repellent "push" stimuli to drive pests away from the main crop and attractive "pull" stimuli to lure them towards a trap crop. annualreviews.orgresearchgate.netelifesciences.org

DMNT has been identified as a key component in the "push" element of strategies developed for controlling lepidopteran stem borers in Africa. annualreviews.org Intercropping maize with molasses grass (Melinis minutiflora), which releases a blend of volatile compounds including DMNT and (E)-β-ocimene, has been shown to repel stem borers from the maize crop. annualreviews.org This repellent effect, combined with the "pull" of a highly attractive trap crop like Napier grass (Pennisetum purpureum), forms an effective and sustainable pest management system. annualreviews.orgelifesciences.org Recent research suggests that in some systems, such as with Desmodium intercropping, the plant may not actively repel pests but rather intercept and kill them, acting more like a trap crop. elifesciences.org

Genetic Engineering and Plant Metabolic Engineering for Enhanced Defense

The ability of plants to produce DMNT is a natural defense mechanism. Advances in biotechnology have made it possible to enhance this defense through genetic and metabolic engineering.

Overexpression of Biosynthetic Enzymes

The biosynthesis of DMNT in plants involves the enzymatic conversion of precursor molecules. In Arabidopsis thaliana, the enzyme pentacyclic triterpene synthase 1 (PEN1) is a key enzyme responsible for DMNT biosynthesis. nih.govresearchgate.net

Research has shown that overexpressing the genes encoding such biosynthetic enzymes can lead to increased production of DMNT. nih.govnih.gov For example, transgenic Arabidopsis thaliana plants engineered to overexpress the PEN1 gene exhibited significantly higher emissions of DMNT compared to wild-type plants. nih.govresearchgate.net This targeted approach allows for the enhancement of a specific defense compound without altering other plant characteristics. Similarly, overexpressing the AaHDR1 gene in Artemisia annua, which is involved in the MEP pathway that produces precursors for terpenes, led to increased production of various terpenes. nih.gov

Impact on Crop Resistance to Pests

The increased production of DMNT through genetic engineering has a direct and significant impact on a plant's resistance to insect pests. nih.gov Transgenic Arabidopsis thaliana plants overexpressing the PEN1 gene and therefore producing high levels of DMNT showed a marked increase in resistance to the diamondback moth (Plutella xylostella), a major pest of cruciferous crops. nih.govelifesciences.org

Use as a Model Compound in Terpenoid Research

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT), an acyclic C11 homoterpene, serves as an important model compound in terpenoid research due to its well-defined roles in plant defense and its relatively simple, yet illustrative, biosynthetic pathways. pherobank.comhmdb.canist.govnist.gov The study of DMNT has provided significant insights into the genetic and biochemical basis of herbivore-induced plant volatiles (HIPVs), indirect plant defense mechanisms, and the evolution of terpenoid diversity. nih.govnih.govresearchgate.net

Research into the biosynthesis of DMNT has uncovered novel enzymes and pathways, illustrating the complexity and evolutionary adaptability of terpenoid metabolism in plants. nih.govmst.edu In maize (Zea mays), for instance, the formation of DMNT from its C15 precursor, (E)-nerolidol, is a multi-step process involving specific terpene synthases and cytochrome P450 monooxygenases. nih.govnih.gov Genetic mapping studies in 26 maize inbred lines identified a major quantitative trait locus (QTL) that affects the emission of DMNT and other terpenes. nih.gov This QTL was linked to the terpene synthase TPS2, which produces the precursor (E)-nerolidol. nih.gov Subsequent research identified the cytochrome P450 monooxygenase CYP92C5 as the enzyme responsible for the oxidative degradation of (E)-nerolidol to produce DMNT. nih.govnih.gov This pathway in maize appears to have evolved independently from the one in Arabidopsis thaliana, highlighting the convergent evolution of homoterpene biosynthesis. nih.govnih.gov

In Arabidopsis thaliana roots, an alternative biosynthetic route for DMNT has been characterized, demonstrating the metabolic plasticity of plants. mst.edu This pathway involves the oxidative degradation of the triterpene alcohol, arabidiol (B1261647). mst.edu The arabidiol synthase gene ABDS and the cytochrome P450 gene CYP705A1 are clustered and co-expressed, with both being necessary for DMNT production. mst.edu This discovery provides evidence for the formation of volatile compounds through the degradation of non-volatile triterpenes, expanding the known repertoire of terpenoid biosynthetic origins. mst.edu

The well-documented ecological function of DMNT makes it an excellent model for studying indirect plant defense. Emitted by numerous plant species in response to herbivore damage, DMNT acts as a chemical signal, or synomone, that attracts natural enemies of the attacking herbivores. pherobank.comresearchgate.net For example, its emission from maize plants infested with Spodoptera littoralis correlates with increased foraging efficiency of the parasitic wasp Cotesia marginiventris. This clear link between a specific volatile, its induction mechanism, and its ecological consequence allows researchers to investigate the signaling networks, regulatory mechanisms, and evolutionary pressures that shape plant-insect interactions mediated by terpenoids. researchgate.net Studies have shown that DMNT can also directly repel certain pests, such as aphids, and even suppress mating and oviposition in insects like Spodoptera littoralis, making it a model for investigating the multifunctional roles of terpenoids. mdpi.com

The tables below summarize key research findings and enzymes identified through the study of DMNT, underscoring its utility as a model compound.

Table 1: Key Enzymes in this compound (DMNT) Biosynthesis

| Enzyme/Gene | Function | Plant Species | Key Findings |

|---|---|---|---|

| TPS2 | Produces (E)-nerolidol, the direct precursor of DMNT. nih.gov | Zea mays (Maize) | A single nucleotide polymorphism in the promoter of TPS2 was associated with a major QTL for DMNT emission. nih.gov |

| CYP92C5 | Catalyzes the oxidative conversion of (E)-nerolidol to DMNT. nih.govnih.gov | Zea mays (Maize) | This P450 monooxygenase is a key enzyme in the herbivore-induced DMNT biosynthetic pathway in maize. nih.gov |

| ABDS | Arabidiol synthase; produces the triterpene alcohol arabidiol. mst.edu | Arabidopsis thaliana | Part of an alternative pathway where DMNT is formed from the degradation of a triterpene, not a sesquiterpene alcohol. mst.edu |

| CYP705A1 | A cytochrome P450 that acts on arabidiol in the DMNT biosynthesis pathway. mst.edu | Arabidopsis thaliana | Works in conjunction with ABDS; both genes are required for DMNT synthesis in roots. mst.edu |

Table 2: Research Highlights of DMNT as a Model Compound

| Research Focus | Organism(s) Studied | Key Finding | Significance for Terpenoid Research |

|---|---|---|---|

| Biosynthetic Pathway Elucidation | Zea mays | Identification of the TPS2 and CYP92C5 genes responsible for DMNT production. nih.govnih.gov | Provides a clear, genetically defined pathway for a herbivore-induced volatile, serving as a model for other species. |

| Alternative Biosynthesis | Arabidopsis thaliana | Discovery of a DMNT production pathway via the degradation of the triterpene arabidiol in roots. mst.edu | Reveals metabolic plasticity and an evolutionary alternative for the synthesis of common plant volatiles. |

| Indirect Plant Defense | Maize, Cotton, various plants & associated insects | DMNT attracts predators and parasitoids (e.g., Cotesia marginiventris) to herbivore-damaged plants. researchgate.net | Establishes DMNT as a classic example of a synomone, used to study the chemical ecology of tritrophic interactions. |

| Plant-Plant Signaling | Sweet Potato, Tea | DMNT can induce defense responses in neighboring, undamaged plants. researchgate.net | Positions DMNT as a model molecule for investigating volatile-mediated inter-plant communication and systemic acquired resistance. |

| Direct Defense & Pest Behavior | Cotton, Spodoptera littoralis, Plutella xylostella | DMNT can act as a repellent to aphids and disrupt mating and larval survival in moths. mdpi.comresearchgate.net | Demonstrates the multifunctional nature of terpenoids and provides a model for developing novel pest management strategies. mdpi.com |

Future Research Directions

Elucidation of Novel Biosynthetic Routes and Regulatory Mechanisms

While the primary biosynthetic pathway of DMNT in many plants is known to occur through the oxidative degradation of the sesquiterpene alcohol (E)-nerolidol, recent discoveries have highlighted the existence of alternative routes. nih.govnih.govsigmaaldrich.com In Arabidopsis thaliana roots, for instance, DMNT is synthesized via the degradation of the C30 triterpene diol, arabidiol (B1261647), a reaction catalyzed by the cytochrome P450 monooxygenase CYP705A1. nih.govsigmaaldrich.com This finding underscores the biosynthetic plasticity of DMNT production within the plant kingdom and even within different tissues of the same plant. nih.govsigmaaldrich.com

Future research should aim to identify and characterize novel biosynthetic pathways in a broader range of plant species. This includes investigating the enzymes and genetic machinery responsible for DMNT production, particularly in plant families where its biosynthesis remains unelucidated. Understanding the regulatory mechanisms that govern these pathways, such as the role of jasmonate signaling in inducing DMNT synthesis in response to pathogen attack, is also crucial. nih.gov

Table 1: Known Biosynthetic Pathways of (E)-4,8-Dimethyl-1,3,7-nonatriene

| Plant Species | Tissue | Precursor | Key Enzyme(s) | Reference |

| Zea mays (Maize) | Above-ground | (E)-nerolidol | TPS2, CYP92C5, CYP92C6 | nih.gov |

| Arabidopsis thaliana | Roots | Arabidiol | ABDS, CYP705A1 | nih.govsigmaaldrich.com |

| Dicotyledonous plants (various) | Leaves | (E)-nerolidol | Not fully elucidated | nih.gov |

Deeper Understanding of Receptor-Ligand Interactions in Insects and Plants

The behavioral responses of insects to DMNT are mediated by specific olfactory receptors (ORs). While some ORs involved in the perception of DMNT have been identified, a comprehensive understanding of the receptor-ligand interactions at the molecular level is still lacking. Future research should focus on identifying the full repertoire of ORs that bind to DMNT in various insect species, including herbivores, predators, and parasitoids. nih.govncsu.edu Techniques such as single-sensillum recording, coupled with molecular modeling and functional expression of ORs, will be instrumental in this endeavor. nih.govnih.gov

Furthermore, the perception of DMNT by plants themselves, leading to phenomena like plant-plant communication and induced defenses in neighboring plants, is an area ripe for investigation. nih.govresearchgate.net Identifying the plant receptors that bind to DMNT and elucidating the downstream signaling cascades that trigger defensive responses will provide a more complete picture of its ecological role. nih.govresearchgate.net

Climate Change Impacts on this compound Emission and Ecological Effects

Climate change is predicted to have profound effects on plant physiology and, consequently, on the emission of volatile organic compounds like DMNT. csu.edu.aucopernicus.org Factors such as elevated temperatures, altered precipitation patterns, and increased atmospheric CO2 concentrations can influence the biosynthesis and release of DMNT. csu.edu.aucopernicus.org Research is needed to quantify how these climatic variables will affect DMNT emission rates in different plant species and ecosystems.

Understanding the subsequent ecological ramifications is equally important. Changes in DMNT emission could disrupt established tritrophic interactions by altering the searching efficiency of natural enemies or the host-finding behavior of herbivores. csu.edu.au Long-term studies and modeling efforts are required to predict how these climate-driven changes in chemical signaling will impact community structure and ecosystem stability.

Advanced Biotechnological Approaches for Sustainable Crop Protection

The defensive properties of DMNT make it a promising candidate for the development of sustainable pest management strategies. nih.govnih.govplantprotection.plplantprotection.pl Advanced biotechnological approaches can be employed to enhance crop protection. One avenue is the metabolic engineering of crop plants to increase their production of DMNT, thereby bolstering their natural defenses against herbivores. nih.gov For example, overexpression of key biosynthetic enzymes has shown promise in enhancing resistance to pests like Plutella xylostella. nih.govnih.gov

Another approach involves the development of microbial production systems for DMNT. nih.gov Genetically engineered microorganisms could be used to produce large quantities of DMNT for use in attract-and-kill or push-pull strategies in agricultural settings. plantprotection.plnih.gov These strategies utilize semiochemicals to manipulate insect behavior for crop protection. plantprotection.plplantprotection.pl

Comprehensive Field-Scale Ecological Impact Assessments

While laboratory and small-scale field studies have provided valuable insights into the functions of DMNT, there is a need for comprehensive, field-scale ecological impact assessments. nih.govecoinvent.org These assessments should evaluate the broader ecological consequences of manipulating DMNT levels in agricultural landscapes. This includes examining potential non-target effects on beneficial insects, such as pollinators and other natural enemies, and assessing the long-term impacts on biodiversity and ecosystem services. nih.gov Such studies are crucial for ensuring that the deployment of DMNT-based crop protection strategies is both effective and environmentally sustainable.

Q & A

Q. What are the structural and physicochemical properties of DMNT, and how do they influence its analytical detection?

DMNT (C₁₁H₁₈; MW 150.26) is an acyclic monoterpenoid with three conjugated double bonds, contributing to its volatility and reactivity. Its logP value (~3.87) indicates moderate hydrophobicity, influencing extraction methods (e.g., headspace sampling) . For gas chromatography (GC), optimal separation is achieved using non-polar columns (e.g., HP-5, SPB-1) with helium carrier gas and temperature ramps (e.g., 40°C to 230°C at 5°C/min) to resolve DMNT from co-eluting compounds in plant matrices . Retention indices vary by column type: HP-5 (1097), SPB-1 (1105–1106), and BPX-5 (1084) .

Q. What enzymatic pathways are implicated in DMNT biosynthesis?

DMNT is synthesized via two distinct pathways:

- Pathway A : Farnesyl diphosphate (FPP) → (E)-nerolidol (via AtNES) → (Z,E)-geranylinalool (via ZmTPS2) → DMNT (via CYP82G1) .

- Pathway B : Arabidiol → apoc-arabidiol (via CYP705A1) → DMNT . Pathway specificity varies across plant species, with maize (Zea mays) primarily using Pathway A and Arabidopsis thaliana utilizing both routes under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in DMNT emission patterns across stress conditions?

Discrepancies in DMNT emission (e.g., herbivory vs. mechanical damage) often stem from:

- Enzyme induction dynamics : DMNT synthase (e.g., GhTPS14 in cotton) is herbivory-inducible but not universally stress-responsive .

- Tissue-specific regulation : In Homalomena spp., DMNT is emitted only in reproductive phases (pistillate/staminate), absent in vegetative tissues . Methodological solutions include:

- Controlled elicitor treatments (e.g., jasmonic acid vs. oral secretions).

- Time-resolved VOC profiling using SPME-GC/MS with internal standards (e.g., deuterated DMNT) .

Q. What experimental designs are effective for studying DMNT’s ecological roles in tritrophic interactions?

- Field assays : Pairing DMNT-emitting transgenic plants (e.g., GhTPS14-overexpressing cotton) with predator recruitment metrics (e.g., parasitoid wasp attraction) .

- Wind tunnel experiments : Testing DMNT’s synergy with other volatiles (e.g., methyl salicylate, TMTT) in aphid repellency or natural enemy attraction .

- Electrophysiology : GC-EAD (Electroantennography) to identify insect olfactory receptor responses to DMNT enantiomers .

Q. How do alternative biosynthetic pathways (e.g., CYP705A1 vs. CYP82G1) impact DMNT metabolic engineering?

Pathway selection affects yield and scalability:

- CYP82G1-dependent routes (maize) produce DMNT at higher flux rates (~2.5×) but require FPP precursors, limiting heterologous systems .

- CYP705A1 pathways (Arabidopsis) bypass FPP but accumulate intermediates (apoc-arabidiol), necessitating co-expression of efflux transporters . CRISPR/Cas9-mediated knockout of competing pathways (e.g., sesquiterpene synthases) can enhance DMNT titers in engineered plants .

Methodological Challenges and Solutions

Q. What are the limitations of current DMNT quantification methods, and how can they be addressed?

- Challenge : Co-elution with structurally similar compounds (e.g., (Z)-DMNT isomers) on polar GC columns .

- Solution : Use chiral columns (e.g., Supelcowax-10) or tandem MS (GC-MS/MS) for isomer-specific quantification .

- Standardization : Normalize DMNT levels to internal controls (e.g., n-alkanes) and validate with NMR for absolute quantification .

Q. How can researchers validate the biological activity of DMNT in complex ecological systems?

- Microcosm experiments : Enclose DMNT-emitting plants with herbivores (e.g., mirid bugs) and predators (e.g., Geocoris spp.) to measure predation rates .

- Isotopic labeling : Use ¹³C-DMNT to trace uptake and metabolism in insect tissues via LC-HRMS .

- RNAi silencing : Knock down DMNT biosynthetic genes (e.g., GhTPS14) to establish causality in defense phenotypes .

Data Contradictions and Emerging Hypotheses

Q. Why does DMNT exhibit species-specific repellent vs. attractant effects?

- Context-dependent signaling : DMNT repels aphids but attracts codling moth (Cydia pomonella) when combined with acetic acid .

- Dose dependency : Low DMNT concentrations (<1 ng/μL) attract parasitoids, while high doses (>10 ng/μL) deter pollinators .

- Synergistic blends : DMNT + (E)-β-farnesene enhances aphid repellency by 40% compared to single compounds .

Tables

Q. Table 1. Key Gas Chromatography Parameters for DMNT Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.